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Compound of Interest

Compound Name: 3,3-Dimethylpiperidin-4-one

Cat. No.: B126129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Dimethylpiperidin-4-one, a heterocyclic ketone of interest in medicinal chemistry and drug

development. Due to the limited availability of direct experimental spectra in publicly accessible

literature, this guide presents a combination of predicted data and analysis based on

structurally similar compounds. The information herein serves as a valuable resource for the

identification, characterization, and quality control of 3,3-Dimethylpiperidin-4-one.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3,3-Dimethylpiperidin-4-one. These predictions

are generated using established spectroscopic principles and computational models, offering a

reliable baseline for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.0 - 3.2 m 2H H-2

~2.4 - 2.6 t 2H H-5

~1.8 - 2.0 t 2H H-6

~1.1 s 6H 2 x CH₃

~1.5 - 2.5 br s 1H NH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~210 - 215 C=O (C-4)

~55 - 60 C-2

~45 - 50 C-6

~40 - 45 C-3

~35 - 40 C-5

~25 - 30 2 x CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium, Broad N-H Stretch

~2960, 2870 Strong C-H Stretch (Aliphatic)

~1715 Strong C=O Stretch (Ketone)

~1465 Medium C-H Bend (CH₂)

~1370 Medium C-H Bend (CH₃)

~1100 - 1200 Medium C-N Stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data

m/z Relative Intensity Possible Fragment

127 High [M]⁺ (Molecular Ion)

112 Medium [M - CH₃]⁺

98 Medium [M - C₂H₅]⁺ or [M - CO]⁺

84 High
[M - C₃H₇]⁺ or Alpha-cleavage

fragments

70 Medium Further fragmentation

56 High Further fragmentation

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

3,3-Dimethylpiperidin-4-one and its derivatives. These protocols are based on standard

laboratory practices for the analysis of organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 3,3-Dimethylpiperidin-4-one in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Record the spectrum on the same instrument.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon

atom.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr

powder. Grind the mixture to a fine powder and press it into a transparent disk using a

hydraulic press.

Thin Film (for oils): If the sample is a viscous liquid, a thin film can be prepared between

two salt plates (e.g., NaCl or KBr).

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Scan the sample over a typical range of 4000-400 cm⁻¹.
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Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

For a volatile compound like 3,3-Dimethylpiperidin-4-one, Gas Chromatography-Mass

Spectrometry (GC-MS) is a suitable technique.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments, which helps in confirming the overall molecular

structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 3,3-Dimethylpiperidin-4-one.
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General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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